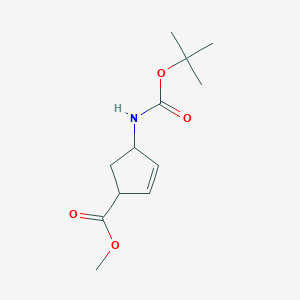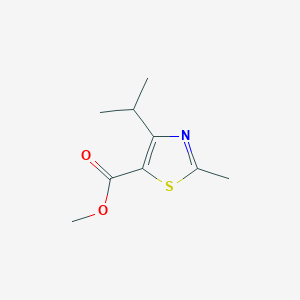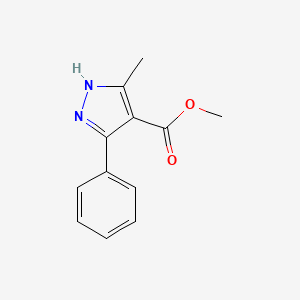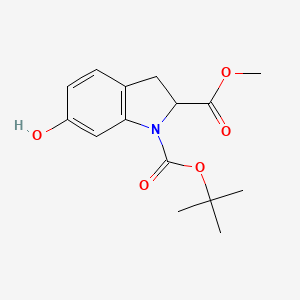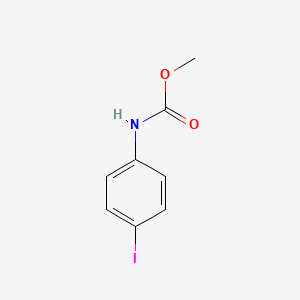![molecular formula C13H15N3O3 B3022700 2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol CAS No. 129655-57-8](/img/structure/B3022700.png)
2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the formation of supramolecular complexes through hydrogen bonding and other noncovalent interactions. For instance, 2-methylquinoline derivatives have been synthesized to form adducts with various acidic components, resulting in structures that are stabilized by extensive classical hydrogen bonds . Similarly, the synthesis of formamidines from 2-amino-3-methylquinazolin-4-one and its 6-nitro derivative with different formamides has been reported, indicating a method of synthesizing nitrogen-containing heterocycles . These methods suggest that the synthesis of "2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol" could potentially involve similar strategies of forming bonds through nucleophilic substitution or condensation reactions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by X-ray crystallography, revealing the importance of hydrogen bonding in the formation of their crystal packing. The structures of the 2-methylquinoline complexes show 2D-3D framework structures, which are a result of the strength and directionality of the hydrogen bonds formed between the acidic components and the 2-methylquinoline . This suggests that the molecular structure of "2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol" would also likely exhibit significant hydrogen bonding, potentially influencing its crystal structure and stability.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the reactivity of the quinoline and quinazolinone derivatives is influenced by the presence of functional groups that can participate in hydrogen bonding and other noncovalent interactions. For example, the formation of formamidines from quinazolinone derivatives involves the reaction of amino groups with formamides . This implies that the amino group in "2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol" could similarly react with electrophiles or participate in the formation of hydrogen bonds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol" are not directly reported, the properties of related compounds can provide some insights. The presence of nitro, amino, and hydroxyl groups in the compound's structure would likely contribute to its solubility, melting point, and potential for forming hydrogen bonds, as seen in the compounds discussed in the papers . The nitro group, in particular, could also influence the compound's reactivity and electronic properties, affecting its behavior in chemical reactions.
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption, indicating good bioavailability . The compound has a LogP value of 1.81, indicating moderate lipophilicity, which may affect its distribution and elimination .
Propiedades
IUPAC Name |
2-methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,17)8-15-12-9-5-3-4-6-10(9)14-7-11(12)16(18)19/h3-7,17H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIJTARFZIWNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553310 | |
| Record name | 2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol | |
CAS RN |
129655-57-8 | |
| Record name | 2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)
![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)

![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)

